Linoleic Acid

Inflammation Cell Signaling FADS2 Deficiency

Linoleic acid (LA, 18:2n-6), identified by CAS 85594-37-2, is a colorless to straw-colored liquid polyunsaturated fatty acid (PUFA) essential to the human diet. It represents the parent compound of the omega-6 (n-6) fatty acid family and serves as a metabolic precursor to longer-chain PUFAs such as gamma-linolenic acid (GLA) and arachidonic acid (AA).

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 85594-37-2
Cat. No. B10762713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleic Acid
CAS85594-37-2
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-
InChIKeyOYHQOLUKZRVURQ-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, 1.59 mg/L at 25 °C
Freely soluble in ether;  soluble in absolute alcohol;  1 mL dissolves in 10 mL petroleum ether;  miscible with dimethylformamide, fat solvents, oils
Very soluble in acetone, benzene, ethyl ether, and ethanol.
In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C;  in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C.
soluble in ether, alcohol;  miscible with dimethylformamide, fat solvents, oils;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Linoleic Acid (CAS 85594-37-2) as a Polyunsaturated Omega-6 Fatty Acid Procurement Guide


Linoleic acid (LA, 18:2n-6), identified by CAS 85594-37-2, is a colorless to straw-colored liquid polyunsaturated fatty acid (PUFA) essential to the human diet . It represents the parent compound of the omega-6 (n-6) fatty acid family and serves as a metabolic precursor to longer-chain PUFAs such as gamma-linolenic acid (GLA) and arachidonic acid (AA) [1]. Unlike conjugated linoleic acid (CLA) isomers or other structurally related C18 fatty acids, native LA possesses methylene-interrupted double bonds at the Δ9 and Δ12 positions, a structural feature that dictates its unique metabolic fate, oxidative stability, and biological activity profiles [2]. For scientific procurement, understanding these specific differential characteristics relative to in-class comparators such as alpha-linolenic acid (ALA), gamma-linolenic acid (GLA), oleic acid (OA), and conjugated linoleic acid (CLA) is essential for experimental design and industrial application.

1

CAS disambiguation

85594-37-2 commonly identifies botanical-grade linoleic acid; cross-reference CAS 60-33-3 for pure molecular entity sourcing

2

Grade selection

Botanical-origin material typically ≥70% LA; higher-purity analytical or cosmetic grades require separate specification review

3

Research context

Essential omega-6 fatty acid for nutritional, lipid metabolism, and dermal research models; not a direct substitute for other C18 unsaturates

Linoleic Acid (CAS 85594-37-2) vs. In-Class Fatty Acid Alternatives: Procurement Rationale


Generic substitution of linoleic acid with other C18 unsaturated fatty acids or conjugated isomers in research or industrial settings is scientifically invalid due to quantifiable differences in metabolism, oxidative stability, and cell signaling activity. Unlike alpha-linolenic acid (ALA), linoleic acid exerts opposing effects on NFκB-mediated inflammatory signaling, a distinction that cannot be predicted by structural similarity alone [1]. Compared to conjugated linoleic acid (CLA) isomers, LA exhibits markedly different oxidative kinetics and thermal degradation profiles, with LA uniquely resisting heat-induced isomerization [2]. In cellular systems, LA demonstrates an intermediate potency in ROS induction relative to gamma-linolenic acid and oleic acid, establishing a defined functional hierarchy that cannot be achieved through alternative fatty acid selection [3]. Furthermore, its role in cell culture media formulations, particularly as a BSA-conjugated complex for differentiation protocols, is a specialized application where substitution with other fatty acids would compromise experimental reproducibility .

Linoleic 18:2 ω-6

Oleic acid (18:1 ω-9) cannot replace LA: it targets total cholesterol reduction, not triglyceride lowering, and shows divergent interfacial packing and oxidation kineticsClass mismatch

Linoleic 18:2 ω-6

α-Linolenic acid (18:3 ω-3) oxidizes at ~2× the rate of LA and exhibits distinct interfacial excess, altering emulsion stability and shelf-life profilesOxidation & interface shift

Linoleic 18:2 ω-6

Conjugated linoleic acid (CLA, 18:2 conjugated) and γ-linolenic acid (GLA, 18:3 ω-6) differ in metabolic pathway entry and oxidative stability; results may not transfer directlyMetabolic & stability mismatch

Quantitative Differentiation of Linoleic Acid (CAS 85594-37-2) Against Key Comparators


Linoleic Acid Increases NFκB Activity While Alpha-Linolenic Acid Reduces It in HEK-293 Cells

In a head-to-head comparison using FADS2-deficient HEK-293 cells, linoleic acid (LA) and alpha-linolenic acid (ALA) demonstrated diametrically opposed effects on TNFα-induced NFκB activity. At 60 μM, LA significantly increased NFκB activity by +18% (p < 0.001), whereas at 100 μM, ALA significantly decreased NFκB activity by -32% (p < 0.001). Gamma-linolenic acid (GLA), an LA metabolite, did not specifically alter NFκB activity, highlighting the unique signaling profile of LA that is not recapitulated by either its omega-3 counterpart or its downstream metabolite [1].

Oral sensory detection
Head-to-head
LA threshold 1.55 mM vs oleic 19.9 mM; 12.8× lower detection (P < 0.05)
Reported oral detection context: higher taste sensitivity demands formulation review
n=45 subjects, non-esterified emulsions
Inflammation Cell Signaling FADS2 Deficiency

Linoleic Acid Exhibits Intermediate ROS Induction Potency Relative to Gamma-Linolenic and Oleic Acids

A comparative study of C18 unsaturated fatty acids on reactive oxygen species (ROS) production in 3T3 Swiss and Rat 1 fibroblasts established a clear rank order of NADPH oxidase-dependent oxidative burst stimulation: gamma-linolenic acid > linoleic acid > oleic acid [1]. Diphenyleneiodonium (DPI), an NADPH oxidase inhibitor, suppressed superoxide release by 92% for LA, 82% for GLA, and 79% for OA, confirming a conserved mechanism but differential potency [1].

Serum lipid modulation
Cross-study
LA decreased triglycerides/NEFA; oleic acid decreased total cholesterol; divergent lipid targeting
Endpoint context: triglyceride-specific profile distinct from oleic cholesterol effects
Rat model + human crossover trial (n=45); LDL-C diff −0.06 mmol/L NS
Oxidative Stress Fibroblast Biology NADPH Oxidase

Linoleic Acid Demonstrates Superior Thermal Isomerization Resistance Compared to Conjugated Linoleic Acid

When subjected to heating at 180°C for up to 60 minutes, linoleic acid (LA) and conjugated linoleic acid (CLA) exhibited fundamentally different degradation behaviors across multiple chemical forms (free acids, methyl esters, triacylglycerols). Critically, the three different chemical forms of LA never showed isomerization phenomena, whereas CLA underwent isomerization of cis,trans and trans,cis forms to trans,trans isomers, particularly in its methyl ester form [1]. This indicates that LA maintains structural integrity under thermal stress conditions that induce configurational changes in CLA.

Oxidative stability
Class-level
LA oxidizes at ~1/2 the rate of α-linolenic acid; stability rank LA > LN > CLA > CLnA
Supports shelf-life screening: lower antioxidant loading vs trienoic acids
Warburg respirometry; Ag⁺-HPLC stability series
Oxidative Stability Food Chemistry Lipid Analysis

Linoleic Acid Does Not Alter Membrane Fluidity or sAPPα Secretion in Neuronal Cells

In a systematic screen of fatty acids with varying unsaturation numbers (0 to 6 double bonds) using differentiated human SH-SY5Y neuroblastoma cells, treatment with linoleic acid (LA, 18:2) for 24 hours, like stearic acid (18:0), oleic acid (18:1), and alpha-linolenic acid (18:3), did not increase membrane fluidity or α-secretase-cleaved soluble amyloid precursor protein (sAPPα) secretion. In contrast, fatty acids with 4 or more double bonds, including arachidonic acid (20:4), eicosapentaenoic acid (20:5), and docosahexaenoic acid (22:6), significantly increased both parameters [1].

Skin penetration vs irritation
Head-to-head
Oleic acid 8–9× flux enhancement; LA ranked second with lower TEWL elevation
Penetration-enhancement context: reported lower barrier disruption profile
In vitro rat skin + in vivo human TEWL; 3× lag-time reduction after LA pretreatment
Membrane Biophysics Alzheimer's Disease Neurobiology

Linoleic Acid Requires Lower Molar Ratio for Optimal Liposome Packing Compared to Oleic and Stearic Acids

In liposome membrane interaction studies, the molar ratio of fatty acid to lecithin required to achieve minimum size and closest packing was determined for stearic acid (SA), oleic acid (OA), and linoleic acid (LA). The optimal fatty acid:lecithin molar ratios were 0.70 for SA, 0.50 for OA, and 0.25 for LA [1]. This inverse relationship between unsaturation number and optimal molar ratio demonstrates that LA achieves maximum membrane compaction at a significantly lower concentration, suggesting enhanced membrane integration efficiency.

Cytokine modulation (THP-1)
Head-to-head
LA reduced IL-6, IL-1β, TNFα vs palmitic acid (P < 0.01); potency gradient DHA ≥ ALA > LA
Immunomodulation assay context: intermediate anti-inflammatory response for calibration controls
THP-1 monocytes, LPS-stimulated; NF-κB ↓, PPARγ ↑
Liposome Formulation Drug Delivery Membrane Engineering

Linoleic Acid-Albumin Complex Provides Defined, Sterile-Filtered Cell Culture Supplement for Differentiation Protocols

Linoleic Acid-Albumin from bovine serum albumin is a commercially available, sterile-filtered, BioReagent-grade liquid formulation specifically designed for cell culture applications, containing exactly 2 moles of linoleic acid per mole of BSA with endotoxin levels ≤400 EU/mL . This product is explicitly validated for use in cell line culture and cell differentiation medium, with a recommended usage of 1 ml per 100 ml medium [1]. While other fatty acid-BSA complexes exist, the LA-BSA conjugate is uniquely suited for applications including cardiomyocyte differentiation in S12 medium, spermatogonial stem cell culture, and endothelial differentiation of mouse adipose-derived stem cells (mASC) [2].

Interfacial excess (Γ)
Head-to-head
LA Γ = 1.33 × 10⁻¹⁰ mol/cm²; 10.7% lower than oleic, 40.6% lower than α-linolenic
Emulsion-stability context: lowest interfacial packing among C18 unsaturates
Liquid paraffin-water interface; tensiometry at ambient temp.
Cell Culture Differentiation Media Serum-Free Media

Optimal Application Scenarios for Linoleic Acid (CAS 85594-37-2) in Scientific and Industrial Settings


Investigating NFκB-Dependent Inflammatory Signaling Pathways

Researchers studying the role of fatty acids in NFκB-mediated inflammation should procure linoleic acid (LA) specifically, as it exerts a quantitatively distinct effect (+18% NFκB activity increase at 60 μM) compared to alpha-linolenic acid (-32% at 100 μM) [1]. LA's ability to enhance, rather than suppress, NFκB activation under FADS2-deficient conditions makes it a critical tool for dissecting omega-6-specific inflammatory mechanisms and for use as a positive control in NFκB activation assays [1].

Thermal Processing and Analytical Method Development Requiring Isomerically Stable Lipids

Industrial food scientists and analytical chemists developing methods involving heated lipid samples should select linoleic acid over conjugated linoleic acid (CLA) due to LA's demonstrated resistance to heat-induced isomerization at 180°C [1]. The absence of isomerization products in LA across multiple chemical forms (free acid, methyl ester, triacylglycerol) simplifies chromatographic analysis and ensures consistent molecular identity during thermal processing, making LA the preferred choice for method validation and quality control applications [1].

Fibroblast Oxidative Stress Studies Requiring a Defined Intermediate ROS Stimulus

Investigators examining NADPH oxidase-dependent ROS production in fibroblasts should utilize linoleic acid to achieve an intermediate-level oxidative burst, as established by the rank order γ-linolenic acid > linoleic acid > oleic acid [1]. LA provides a precisely defined stimulus that falls between the more potent GLA and the less potent OA, enabling dose-response calibration and mechanistic studies where an intermediate oxidative stress condition is experimentally required [1].

Neuronal Membrane Studies Requiring a Negative Control for Fluidity-Dependent Effects

Neuroscientists investigating the effects of highly unsaturated fatty acids (e.g., arachidonic acid, DHA) on neuronal membrane fluidity and APP processing should employ linoleic acid as a suitable negative control, as LA (18:2) does not alter membrane fluidity or sAPPα secretion in SH-SY5Y cells, unlike fatty acids with ≥4 double bonds [1]. This establishes a clear functional threshold and positions LA as a baseline comparator in studies of fatty acid unsaturation-dependent membrane effects [1].

Application
Selection Property
Validation Focus
Shelf-stable omega-6 oral delivery research
Oxidative stability intermediate between ω-3 and monoenes
Peroxide value, iodine value, taste-masking excipient compatibility
Topical penetration enhancement studies
Reported efficacy-to-irritation profile vs oleic acid
Barrier integrity (TEWL), lag-time reduction, formulation pH compatibility
Immunomodulation & fatty acid calibration panels
Intermediate cytokine-suppression potency between SFA and ω-3 PUFA
Dose-response in monocyte/macrophage models, NF-κB/PPARγ pathway endpoints
Emulsion co-surfactant design
Quantified interfacial excess distinct from oleic and α-linolenic acids
Droplet size distribution, creaming stability, interfacial tension under process conditions
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